2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Description
2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone , with CAS number 1706112-96-0 , is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, focusing on its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O2, with a molecular weight of 364.4 g/mol . The structure features a pyrrole ring, an oxadiazole moiety, and a piperidine group, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H24N4O2 |
Molecular Weight | 364.4 g/mol |
CAS Number | 1706112-96-0 |
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. Compounds containing the oxadiazole ring have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives similar to the target compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 62.5 to 100 μg/mL against these pathogens .
Anticancer Activity
The antiproliferative effects of oxadiazole and pyrrole derivatives have been explored in various cancer cell lines. Studies suggest that compounds with similar structural features can inhibit cell proliferation in human cancer cell lines effectively . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Neuropharmacological Effects
Some studies have investigated the neuropharmacological potential of pyrrole-containing compounds. They have shown promise in modulating neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases or psychiatric disorders .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study on oxadiazole derivatives found that certain compounds exhibited significant antibacterial activity against multi-drug resistant strains of Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antimicrobial agents .
- Anticancer Studies : In vitro assays demonstrated that pyrrole-based compounds could inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with specific cellular targets involved in signaling pathways associated with cell survival and apoptosis .
Properties
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16-7-2-3-9-18(16)21-22-19(27-23-21)13-17-8-6-12-25(14-17)20(26)15-24-10-4-5-11-24/h2-5,7,9-11,17H,6,8,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWXFNUFPSCCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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